(7R,11R)-7,11,15-trimethyl-3-methylidenehexadecane-1,2-diol
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Overview
Description
3(20)-Phytene-1,2-diol is an organic compound that belongs to the class of diterpenoids. This compound is characterized by its unique structure, which includes a phytene backbone with hydroxyl groups at the 1 and 2 positions. Diterpenoids are known for their diverse biological activities and are commonly found in various plants and marine organisms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3(20)-Phytene-1,2-diol typically involves the use of phytene as a starting material. The hydroxylation of phytene can be achieved through various methods, including catalytic oxidation and hydroboration-oxidation. One common synthetic route involves the hydroboration of phytene followed by oxidation with hydrogen peroxide to introduce the hydroxyl groups at the desired positions.
Industrial Production Methods: Industrial production of 3(20)-Phytene-1,2-diol may involve large-scale catalytic processes to ensure high yield and purity. The use of environmentally friendly catalysts and solvents is often preferred to minimize the environmental impact. Continuous flow reactors and advanced purification techniques such as chromatography are employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions: 3(20)-Phytene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide are employed for substitution reactions.
Major Products: The major products formed from these reactions include ketones, aldehydes, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3(20)-Phytene-1,2-diol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex diterpenoids and other organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of natural products, fragrances, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3(20)-Phytene-1,2-diol involves its interaction with specific molecular targets and pathways. The hydroxyl groups play a crucial role in its biological activity by forming hydrogen bonds with target proteins and enzymes. This interaction can modulate the activity of these proteins, leading to various biological effects. The compound may also influence cellular signaling pathways, contributing to its therapeutic potential.
Comparison with Similar Compounds
Phytol: A diterpenoid alcohol with a similar phytene backbone but lacking the hydroxyl groups at the 1 and 2 positions.
Geranylgeraniol: Another diterpenoid with a similar structure but different functional groups.
Uniqueness: 3(20)-Phytene-1,2-diol is unique due to the presence of hydroxyl groups at the 1 and 2 positions, which confer distinct chemical and biological properties. These hydroxyl groups enhance its solubility in water and its ability to form hydrogen bonds, making it a valuable compound for various applications.
Properties
Molecular Formula |
C20H40O2 |
---|---|
Molecular Weight |
312.5 g/mol |
IUPAC Name |
(7R,11R)-7,11,15-trimethyl-3-methylidenehexadecane-1,2-diol |
InChI |
InChI=1S/C20H40O2/c1-16(2)9-6-10-17(3)11-7-12-18(4)13-8-14-19(5)20(22)15-21/h16-18,20-22H,5-15H2,1-4H3/t17-,18-,20?/m1/s1 |
InChI Key |
KDJDYRMHRJLXAB-KUBVQFIISA-N |
Isomeric SMILES |
C[C@@H](CCC[C@@H](C)CCCC(=C)C(CO)O)CCCC(C)C |
Canonical SMILES |
CC(C)CCCC(C)CCCC(C)CCCC(=C)C(CO)O |
Origin of Product |
United States |
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